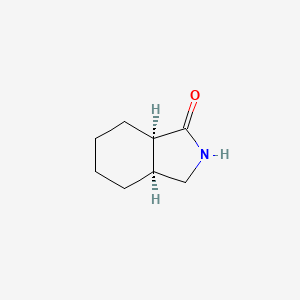
(3AS,7aR)-octahydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AS,7aR)-octahydro-1H-isoindol-1-one is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-isoindole core, which is a saturated, nitrogen-containing heterocycle. Its unique stereochemistry, denoted by the (3AS,7aR) configuration, adds to its distinctiveness and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-octahydro-1H-isoindol-1-one typically involves the catalytic hydrogenation of isoindole derivatives. One common method is the reduction of isoindole-1,3-dione using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate. This method utilizes non-mammalian enzymes to catalyze the hydrolysis, resulting in the formation of the target compound. This process is advantageous due to its high efficiency and environmentally friendly nature .
化学反応の分析
Types of Reactions
(3AS,7aR)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoles, which can be further functionalized for specific applications .
科学的研究の応用
(3AS,7aR)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (3AS,7aR)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its unique structure allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
類似化合物との比較
Similar Compounds
- (3aS,7aR)-hexahydro-1H-isoindole-1,3-dione
- (3aS,7aR)-hexahydro-1H-isoindole-1-ylidene
Uniqueness
(3AS,7aR)-octahydro-1H-isoindol-1-one stands out due to its fully saturated ring structure and specific stereochemistry. This makes it more stable and versatile compared to its partially unsaturated counterparts. Its unique properties make it suitable for a broader range of applications in various fields .
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1 |
InChIキー |
JKYNCKNIVHDOKU-RNFRBKRXSA-N |
異性体SMILES |
C1CC[C@@H]2[C@H](C1)CNC2=O |
正規SMILES |
C1CCC2C(C1)CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


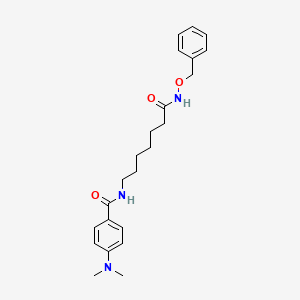
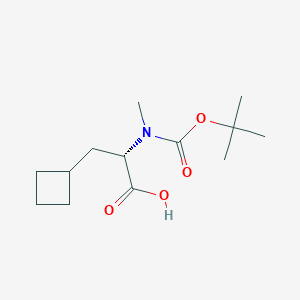
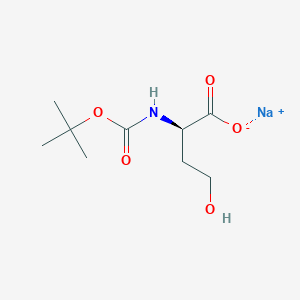
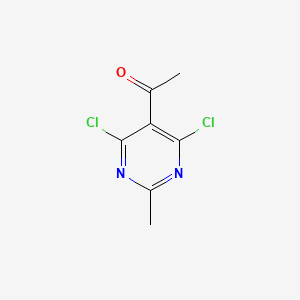
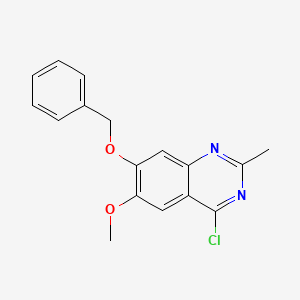
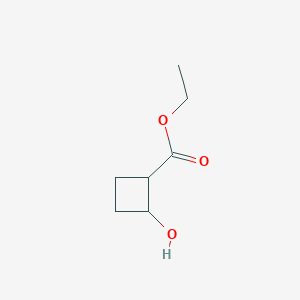
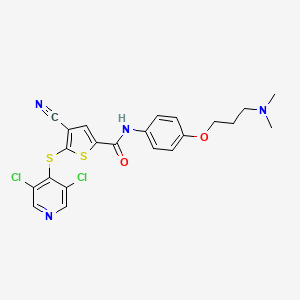
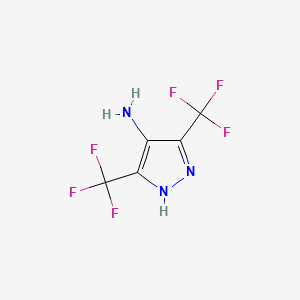
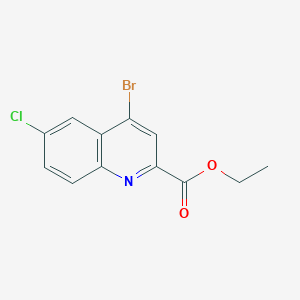
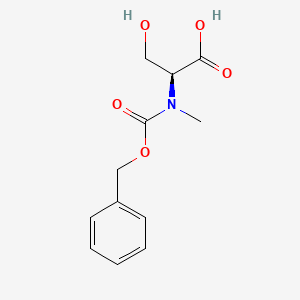
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
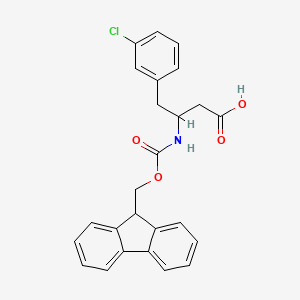
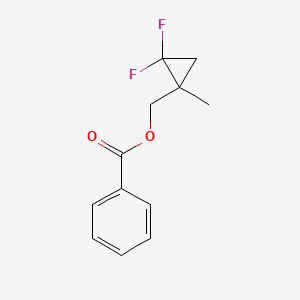
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
